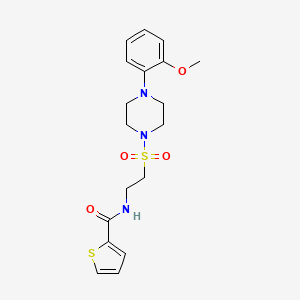
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-phenylmethanesulfonamide, also known as "Compound X," is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of Compound X is not fully understood. However, studies have shown that it interacts with certain proteins and enzymes in the body, leading to changes in their activity. For example, it has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival. Additionally, it has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which are involved in the transmission of signals between nerve cells.
Biochemical and Physiological Effects
Compound X has been found to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of certain genes involved in cancer progression. Additionally, it has been found to modulate the release of certain neurotransmitters, leading to changes in synaptic activity in the brain.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in various assays. Additionally, it exhibits potent activity at relatively low concentrations, making it a cost-effective option for screening experiments. However, like any other experimental compound, Compound X has certain limitations. For example, its solubility and stability may vary depending on the experimental conditions, which can affect its activity and reproducibility.
Future Directions
There are several future directions for research on Compound X. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of Compound X and its potential applications in various fields. Other future directions include the development of new derivatives of Compound X with improved activity and selectivity, as well as the evaluation of its efficacy in animal models of disease.
Synthesis Methods
Compound X can be synthesized using a multistep process involving the reaction of various reagents. The synthesis starts with the reaction of 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine with phenylmethanesulfonyl chloride to form N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-phenylmethanesulfonamide. This compound is then subjected to further reactions to obtain the final product, Compound X.
Scientific Research Applications
Compound X has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. It has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to modulate the activity of certain neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders. Compound X has also been explored as a potential lead compound for the development of new drugs.
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-16(14(2)19-17(18-13)21-10-6-7-11-21)20-24(22,23)12-15-8-4-3-5-9-15/h3-5,8-9,20H,6-7,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVSJLZVVOFZQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2403284.png)
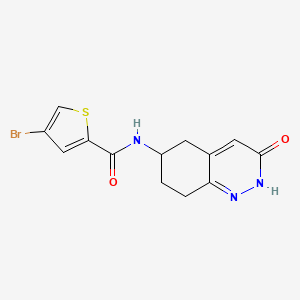
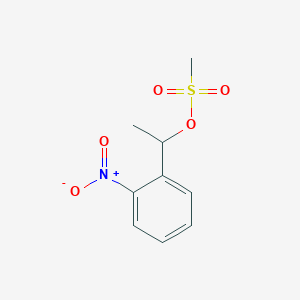
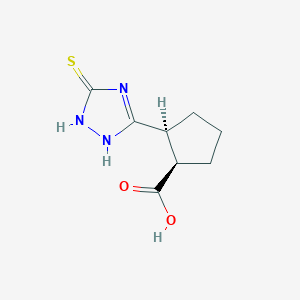
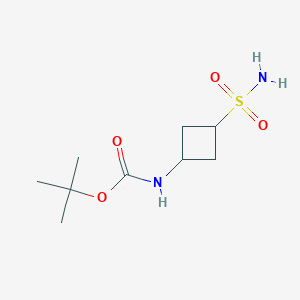
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2403291.png)

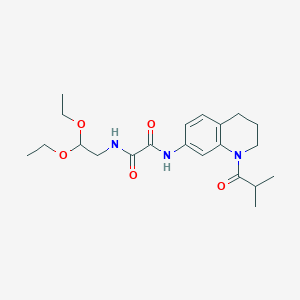

![Ethyl 3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2403297.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2403298.png)
![5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2403299.png)
![2,5-dimethyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide](/img/structure/B2403301.png)
